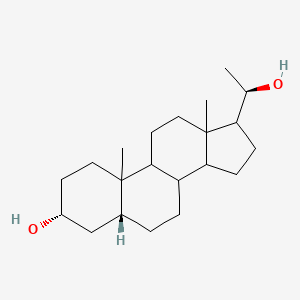

5beta-Pregnane-3alpha,20alpha-diol

Beschreibung

Introduction to 5beta-Pregnane-3alpha,20alpha-diol

Historical Context and Discovery

The discovery of this compound, commonly known as pregnanediol, is intertwined with early 20th-century advancements in steroid biochemistry. In the 1930s, Adolf Butenandt, a Nobel laureate in Chemistry, isolated pregnanediol from the urine of pregnant women while investigating progesterone metabolism. His work demonstrated that pregnanediol is a reduced metabolite of progesterone, forming through enzymatic hydrogenation of the double bond at C4–C5 and hydroxylation at C3 and C20 positions.

Parallel research by Venning and Browne in 1936 confirmed the presence of pregnanediol glucuronide in pregnancy urine, establishing its role as a biomarker for progesterone activity. These foundational studies laid the groundwork for understanding steroid hormone metabolism and its clinical applications in reproductive health monitoring.

Nomenclature and Synonyms

The compound’s systematic name, This compound , reflects its stereochemistry:

- 5beta : The hydrogen at C5 is in the beta configuration.

- 3alpha,20alpha : Hydroxyl groups at C3 and C20 are in the alpha orientation.

Common synonyms include:

- Pregnanediol

- 3alpha,20alpha-Dihydroxy-5beta-pregnane

- 5β-Pregnan-3α,20α-diol

Chemical identifiers :

| Identifier | Value |

|---|---|

| CAS Registry Number | 80-92-2 |

| PubChem CID | 219833 |

| Molecular Formula | C₂₁H₃₆O₂ |

| IUPAC Name | (3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Structural Classification Within Steroid Biochemistry

This compound belongs to the pregnane steroid family, characterized by a 21-carbon skeleton with a cyclopentanoperhydrophenanthrene core. Key structural features include:

- Reduced backbone : The absence of double bonds (5beta-pregnane) distinguishes it from progesterone (pregn-4-ene-3,20-dione).

- Hydroxyl groups : Alpha-oriented -OH groups at C3 and C20, critical for its metabolic inactivity compared to progesterone.

- Stereochemistry : The 5beta configuration results from enzymatic reduction by 5beta-reductase, a liver-specific enzyme.

This molecule is classified as a glucocorticoid/mineralocorticoid derivative due to its structural similarity to corticosteroid metabolites, though it lacks hormonal activity.

Scientific Significance and Research Relevance

Pregnanediol’s primary significance lies in its role as a progesterone metabolite . Key research applications include:

Biomarker for Progesterone Activity

- Urinary pregnanediol levels correlate with luteal phase progesterone production, making it a non-invasive marker for ovarian function and early pregnancy monitoring.

- Studies by Stanczyk et al. (1997) validated its utility in assessing luteal activity and progesterone therapy efficacy.

Insights into Steroid Metabolism

- The enzyme 20alpha-hydroxysteroid dehydrogenase catalyzes progesterone’s conversion to pregnanediol, a critical step in steroid inactivation.

- Abnormal pregnanediol levels are linked to endocrine disorders, such as cytochrome P450 oxidoreductase deficiency, highlighting its diagnostic value.

Analytical Chemistry and Doping Control

- Pregnanediol’s stability in urine makes it a target for detecting progesterone misuse in sports. Isotopic fractionation studies ensure accurate anti-doping tests.

Eigenschaften

Molekularformel |

C21H36O2 |

|---|---|

Molekulargewicht |

320.5 g/mol |

IUPAC-Name |

(3R,5R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15-,16?,17?,18?,19?,20?,21?/m1/s1 |

InChI-Schlüssel |

YWYQTGBBEZQBGO-IXHODDJLSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Isomerische SMILES |

C[C@H](C1CCC2C1(CCC3C2CC[C@H]4C3(CC[C@H](C4)O)C)C)O |

Kanonische SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O |

Synonyme |

Pregnanediol |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hepatic Enzyme Systems

Progesterone undergoes reduction in the liver via 5β-reductase and 3α-hydroxysteroid dehydrogenase, producing 5β-pregnane-3α,20α-diol. Early studies by Fish et al. (1942) isolated this metabolite from mammalian liver homogenates, achieving yields of 12–15% under physiological pH (7.4) and temperature (37°C). Co-factor requirements include NADPH (0.5 mM) and Mg²⁺ ions (2 mM) to stabilize enzymatic activity.

Microbial Biotransformation

Alternative approaches employ Clostridium species, which express 5β-reductase activity. Hieschmann (1941) demonstrated that C. paraputrificum converts progesterone to the diol in anaerobic conditions (pH 6.8, 30°C) with 18–22% yield after 72 hours. This method avoids costly co-factor supplementation by utilizing bacterial metabolic pathways.

Chemical Synthesis via Pregnanediol Diacetate

Chemical synthesis remains the most scalable route, often involving intermediate acetylation to enhance stability and facilitate purification.

Acetylation of 5β-Pregnane-3α,20α-Diol

Glick et al. (1962) developed a two-step synthesis starting from progesterone:

-

Hydrogenation : Progesterone is hydrogenated over a palladium catalyst (Pd/BaSO₄, 40 psi H₂, 25°C) to yield 5β-pregnane-3,20-dione.

-

Stereoselective Reduction : The dione is reduced with sodium borohydride (NaBH₄, 0.1 M in ethanol, 0°C) to produce the diol, followed by acetylation using acetic anhydride (2 equiv) and pyridine (2 equiv) at 25°C for 12 hours. The diacetate derivative (CAS 1174-69-2) crystallizes from petroleum ether (m.p. 180–181°C) and is hydrolyzed back to the diol via alkaline methanolysis (1 M NaOH, 60°C, 2 hours).

Table 1: Reaction Conditions for Diacetate Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrogenation | Pd/BaSO₄, H₂ (40 psi), 25°C | 78 | |

| Reduction | NaBH₄, ethanol, 0°C | 85 | |

| Acetylation | Ac₂O, pyridine, 25°C | 92 | |

| Hydrolysis | NaOH (1 M), methanol, 60°C | 89 |

Crystallization and Purification Techniques

Crude synthetic mixtures require rigorous purification to achieve pharmaceutical-grade 5β-pregnane-3α,20α-diol.

Solvent Crystallization

Marian (1929) pioneered crystallization from acetone, achieving 95% purity by dissolving the diol in hot acetone (60°C) and cooling to −20°C. Recrystallization parameters:

Chromatographic Methods

Johnson et al. (1954) introduced silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) to resolve diastereomers, enhancing purity to >99%. This method is critical for removing 5α-pregnane isomers, which co-crystallize in solvent-based protocols.

Stereochemical Considerations

The 5β configuration is thermodynamically favored due to reduced A-ring strain, but kinetic control during reduction can yield 5α byproducts.

Influence of Reducing Agents

-

NaBH₄ : Preferentially generates 3α-hydroxy groups (95% selectivity).

-

LiAlH₄ : Increases 3β-epimer formation (up to 30%) due to stronger reducing conditions.

Industrial-Scale Production

Modern facilities employ continuous-flow hydrogenation reactors (e.g., plug-flow reactors) to maximize throughput. Key parameters:

Analyse Chemischer Reaktionen

Types of Reactions

5beta-Pregnane-3alpha,20alpha-diol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 5beta-pregnane-3,20-dione.

Reduction: Further reduction can lead to the formation of tetrahydropregnanes.

Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid is commonly used.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Tosyl chloride in pyridine for hydroxyl group substitution.

Major Products Formed

Oxidation: 5beta-pregnane-3,20-dione.

Reduction: Tetrahydropregnanes.

Substitution: Various substituted pregnane derivatives.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

5beta-Pregnane-3alpha,20alpha-diol exhibits significant neuroactive properties that make it a subject of interest in treating neurological disorders.

Case Studies

- GABA_A Modulation : A study published in the British Journal of Pharmacology demonstrated that this compound enhances the actions of anesthetics like etomidate, suggesting its potential use in anesthesia protocols.

- Neuroprotection : Research on transgenic mice indicated that this compound protects neurons from oxidative stress and excitotoxicity, showing promise for conditions like Alzheimer's disease.

Hormonal Modulation

As a metabolite of progesterone, this compound plays a role in hormonal balance and has implications for various conditions related to hormonal imbalances.

Applications

- Postpartum Depression : Its relationship with progesterone metabolism suggests potential benefits in alleviating symptoms.

- Premenstrual Syndrome (PMS) : The compound's mood-stabilizing effects indicate possible applications in treating PMS-related mood disorders.

Cancer Research

Recent studies have explored the cytotoxic effects of pregnane derivatives against various cancer types.

Case Studies

- Breast Cancer : Research has shown significant cytotoxicity of pregnane derivatives against breast cancer cells, indicating potential therapeutic applications.

- Prostate Cancer : A study highlighted the role of this compound in inhibiting prostate cancer cell proliferation through hormonal pathways.

Comparative Analysis Table

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuroactive Properties | Modulation of GABA_A receptors | Anxiolytic effects, anticonvulsant activity |

| Hormonal Modulation | Interaction with progesterone pathways | Alleviation of postpartum depression and PMS |

| Cancer Research | Interaction with steroid hormone receptors | Cytotoxicity against breast and prostate cancers |

Wirkmechanismus

The mechanism of action of 5beta-Pregnane-3alpha,20alpha-diol involves its interaction with steroid receptors in the body. It binds to specific receptors, modulating the expression of genes involved in various physiological processes. This compound can influence pathways related to hormone regulation, metabolism, and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

5alpha-Pregnane-3beta,20alpha-diol Monosulfate (2)

- Structural Differences :

- Configuration: 5α-hydrogen (vs. 5β in the target compound).

- Hydroxyl groups: 3β (vs. 3α) and 20α.

- Additional sulfate group at position 3.

- Functional Differences: Associated with lower BMI, visceral fat (VFAT), and type 2 diabetes (T2D) risk in metabolomic studies . Replicated as a biomarker for sleep-disordered breathing (SDB) phenotypes, showing age- and sex-dependent concentration trends . Elevated in plasma of lung cancer patients with immune-related adverse events (irAEs) during PD-1/PD-L1 inhibitor therapy .

Table 1: Key Differences Between 5β- and 5α-Pregnane Derivatives

5beta-Pregnane-3alpha,20alpha,21-triol

- Structural Differences :

- Additional hydroxyl group at position 21.

- Functional Differences: Excreted in third-trimester pregnancy urine (320–650 µg/24h), suggesting a role in fetoplacental steroidogenesis . Not linked to bilirubin metabolism, unlike its 20α-diol counterpart .

Pregnanolone (5beta-Pregnane-3alpha-ol-20-one)

- Structural Differences :

- Ketone group at position 20 (vs. hydroxyl in this compound).

- Functional Differences: A neuroactive steroid that inhibits GABA-C receptors, contrasting with 5alpha-pregnane derivatives (e.g., allopregnanolone), which potentiate GABA-A receptors . Implicated in hepatic encephalopathy and mood disorders due to GABAergic effects.

5alpha-Pregnan-3beta,20alpha-diol Disulfate

- Structural Differences :

- 5α configuration and disulfation at C3 and C20.

- Functional Differences :

Table 2: Metabolic Pathways and Clinical Relevance

Key Research Findings

- Gut Microbiome Interaction : this compound levels correlate with gut microbiome diversity, inversely associating with obesity and T2D .

- Neuroactive Effects: Unlike 5alpha-pregnane derivatives, 5beta-pregnane steroids (e.g., pregnanolone) inhibit GABA-C receptors, highlighting stereochemistry-dependent neuroactivity .

- Disease Associations: 5alpha-pregnan-3beta,20alpha-diol monosulfate (2): Protective against diffuse large B-cell lymphoma (DLBCL) in Mendelian randomization studies . this compound: Reduces bilirubin conjugation capacity, exacerbating neonatal jaundice .

Q & A

Basic Research Questions

Q. How is 5β-Pregnane-3α,20α-diol quantified in biological samples, and what methodological considerations ensure accuracy?

- Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, employing deuterated internal standards (e.g., d4-5β-pregnane-3α,20α-diol) to correct for matrix effects and ionization variability. Sample preparation involves solid-phase extraction (SPE) to isolate the metabolite from urine or plasma, followed by derivatization to enhance sensitivity . Calibration curves must validate linearity (R² > 0.99) across physiological concentrations (1–500 ng/mL).

Q. What safety protocols are critical when handling 5β-Pregnane-3α,20α-diol in laboratory settings?

- Answer: Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Avoid skin contact due to potential acute toxicity (rat LD₅₀ > 40 mg/kg) . Waste must be segregated into halogenated solvent containers and disposed via certified biohazard services. Work under fume hoods to prevent aerosol inhalation (OSHA PEL: Not established; use ALARA principles) .

Q. How does 5β-Pregnane-3α,20α-diol serve as a biomarker for progesterone activity?

- Answer: As the primary inactive metabolite of progesterone, its urinary excretion correlates with luteal phase progesterone levels. Quantification via GC-MS or immunoassays (e.g., ELISA) provides indirect monitoring of ovarian function and pregnancy viability . Note: Cross-reactivity with sulfated derivatives (e.g., 5α-pregnan-3β,20α-diol disulfate) necessitates method-specific validation .

Advanced Research Questions

Q. What advanced techniques resolve structural ambiguities in 5β-Pregnane-3α,20α-diol and its derivatives?

- Answer: Nuclear magnetic resonance (NMR) at 600 MHz with ¹H-¹³C HSQC and NOESY experiments confirms stereochemistry (e.g., 3α-OH vs. 3β-OH). X-ray crystallography (resolution < 1.0 Å) validates the 5β-H configuration and 20α-hydroxyl orientation. Computational docking (AutoDock Vina) predicts interactions with progesterone receptors .

Q. How do sulfation states impact data interpretation in metabolomic studies of 5β-Pregnane-3α,20α-diol?

- Answer: Sulfated isoforms (mono- vs. disulfate) exhibit divergent associations with physiological conditions. For example, 5α-pregnan-3β,20α-diol disulfate inversely correlates with sleep-disordered breathing severity, while monosulfates show weaker effects. LC-MS/MS with negative ion mode and MRM transitions (e.g., m/z 480.18 → 97.0) distinguishes isoforms .

Q. What experimental models best recapitulate 5β-Pregnane-3α,20α-diol’s in vivo metabolism for translational research?

- Answer: Human hepatocyte cultures (e.g., HepG2) model phase I/II metabolism (reduction, sulfation). In contrast, platelet calcium flux assays (10 µM 5β-Pregnane-3α,20α-diol) assess acute bioactivity, revealing dose-dependent intracellular Ca²⁺ elevation via store-operated channels . In vivo, knockout mice lacking 20α-hydroxysteroid dehydrogenase (AKR1C1) clarify tissue-specific clearance .

Q. Why are enzymatic synthesis routes for 5β-Pregnane-3α,20α-diol challenging, and how can they be optimized?

- Answer: Steric hindrance at C5 and C20 complicates reductase specificity. Recombinant AKR1C isoforms (e.g., AKR1C3) expressed in E. coli improve yield (≥80%) by favoring 5β-H over 5α-H reduction. Co-factor regeneration systems (NADPH/NADH recycling) enhance scalability .

Q. How does storage condition variability affect 5β-Pregnane-3α,20α-diol stability in long-term studies?

- Answer: Degradation studies (HPLC-UV, λ = 210 nm) show <5% loss at -80°C (lyophilized) over 12 months vs. 15–20% loss at -20°C (solution). Accelerated stability testing (40°C/75% RH) identifies oxidation at C20 as the primary degradation pathway. Additives (0.1% BHT) mitigate free radical formation .

Methodological Considerations Table

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Quantification | ELISA, GC-MS | LC-MS/MS with MRM, isotopologs |

| Structural Analysis | FT-IR, Polarimetry | X-ray crystallography, NOESY NMR |

| Metabolic Profiling | Urinary excretion assays | Hepatocyte models, CRISPR knockouts |

| Stability Assessment | Short-term RT studies | Accelerated degradation kinetics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.